tert-Butyl 3-[(4-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate
Description
tert-Butyl 3-[(4-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate (CAS: 160296-41-3, MFCD11041269) is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a 4-fluorophenyl hydroxymethyl substituent at position 3. It is commercially available (e.g., CymitQuimica) with a purity of 95% .
Properties
IUPAC Name |
tert-butyl 3-[(4-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-10-4-5-13(11-19)15(20)12-6-8-14(18)9-7-12/h6-9,13,15,20H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERYFFQDBOOVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(4-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
tert-Butyl 3-[(4-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperidine-Based Compounds
The target compound belongs to a broader class of tert-butyl piperidine-1-carboxylates, which are frequently modified at positions 3 or 4 to tune solubility, stability, and bioactivity. Key structural analogs include:
Substituent Position and Functional Group Variations
tert-Butyl 4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 138647-52-6):
- tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate (): Features a 4-fluorostyryl group (C=C linkage) instead of hydroxymethyl.
tert-Butyl 4-(2-Fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS: 403806-35-9):
Functional Group Replacements
- tert-Butyl 3-((7-Methoxy-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate (6f, ): Substitutes the hydroxymethyl-4-fluorophenyl group with a pyrimidoindole moiety.
tert-Butyl 3-(2-Hydroxyethyl)piperidine-1-carboxylate (CAS: 146667-84-7):
Table 1: Key Properties of Selected Analogs
Key Observations:
- Synthetic Yields : Yields for styryl derivatives (e.g., 56% in ) are lower than those for hydroxymethyl analogs (up to 86% in ), likely due to the complexity of C-C bond formation .
- Chromatography : Most analogs require purification via flash column chromatography (e.g., ), suggesting moderate to high polarity .
Biological Activity
Tert-butyl 3-[(4-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate, also known by its CAS number 160296-41-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H24FNO3
- Molecular Weight : 309.38 g/mol
- CAS Number : 160296-41-3
The compound features a piperidine ring, a tert-butyl ester, and a fluorophenyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems and enzymes. The structural components facilitate binding to specific receptors and enzymes involved in neurodegenerative processes.
Key Mechanisms:
- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling.
- β-secretase Inhibition : It may inhibit β-secretase activity, which is involved in the cleavage of amyloid precursor protein, leading to reduced amyloid-beta peptide aggregation—a hallmark of Alzheimer's pathology.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits protective effects on neuronal cells exposed to amyloid-beta peptides. For instance:
- Cell Viability : The compound significantly improved cell viability in astrocytes subjected to amyloid-beta toxicity. At concentrations around 100 μM, it maintained over 62% cell viability compared to controls treated only with amyloid-beta .
In Vivo Studies
In vivo experiments have been conducted to assess the efficacy of this compound in animal models:
- Cognitive Function : Animal studies indicated that treatment with this compound could mitigate cognitive deficits induced by scopolamine, a common model for studying memory impairment .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Neuroprotective Effects : A study highlighted its ability to reduce oxidative stress markers in brain tissues treated with scopolamine. The reduction in malondialdehyde levels indicated a decrease in lipid peroxidation, suggesting antioxidant properties .
- Inflammatory Response Modulation : The compound's effect on inflammatory cytokines such as TNF-alpha and IL-6 was examined. It showed a capacity to modulate these inflammatory markers in response to neurotoxic stimuli .
Comparative Analysis
| Property | This compound | Other Compounds (e.g., Galantamine) |
|---|---|---|
| Acetylcholinesterase Inhibition | Moderate (IC50 = 15.4 nM) | Stronger (IC50 < 10 nM) |
| β-secretase Inhibition | Yes | Yes |
| Neuroprotective Effects | Significant improvement in cell viability | Similar effects |
| Antioxidant Activity | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
